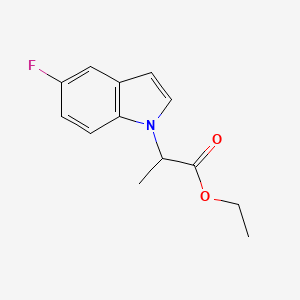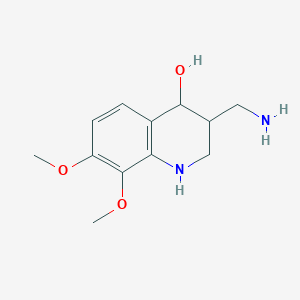![molecular formula C14H17N3O B11871194 (3R)-1-[(6-aminoquinolin-2-yl)methyl]pyrrolidin-3-ol CAS No. 832102-05-3](/img/structure/B11871194.png)
(3R)-1-[(6-aminoquinolin-2-yl)methyl]pyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-1-[(6-aminoquinolin-2-yl)methyl]pyrrolidin-3-ol is a complex organic compound that features a quinoline moiety attached to a pyrrolidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both quinoline and pyrrolidine structures suggests that it may exhibit unique biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-1-[(6-aminoquinolin-2-yl)methyl]pyrrolidin-3-ol typically involves multi-step organic reactions One common approach is to start with the quinoline derivative, which is then functionalized to introduce the amino group at the 6-position This is followed by the formation of the pyrrolidine ring through cyclization reactions
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can be employed to modify the quinoline ring, potentially converting it into a dihydroquinoline derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Formation of quinoline ketones or aldehydes.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Introduction of alkyl or acyl groups on the quinoline ring.
科学的研究の応用
(3R)-1-[(6-aminoquinolin-2-yl)methyl]pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (3R)-1-[(6-aminoquinolin-2-yl)methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, potentially disrupting replication and transcription processes. The pyrrolidine ring may enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and molecular targets can vary depending on the specific biological context.
類似化合物との比較
Quinoline Derivatives: Compounds such as chloroquine and quinine, which also feature a quinoline ring, are known for their antimalarial properties.
Pyrrolidine Derivatives: Compounds like nicotine and proline, which contain a pyrrolidine ring, exhibit various biological activities.
Uniqueness: (3R)-1-[(6-aminoquinolin-2-yl)methyl]pyrrolidin-3-ol is unique due to the combination of the quinoline and pyrrolidine structures in a single molecule. This dual functionality may confer distinct biological activities and therapeutic potential that are not observed in compounds containing only one of these moieties.
特性
CAS番号 |
832102-05-3 |
|---|---|
分子式 |
C14H17N3O |
分子量 |
243.30 g/mol |
IUPAC名 |
(3R)-1-[(6-aminoquinolin-2-yl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C14H17N3O/c15-11-2-4-14-10(7-11)1-3-12(16-14)8-17-6-5-13(18)9-17/h1-4,7,13,18H,5-6,8-9,15H2/t13-/m1/s1 |
InChIキー |
MWEWNIJJFJIPEV-CYBMUJFWSA-N |
異性体SMILES |
C1CN(C[C@@H]1O)CC2=NC3=C(C=C2)C=C(C=C3)N |
正規SMILES |
C1CN(CC1O)CC2=NC3=C(C=C2)C=C(C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


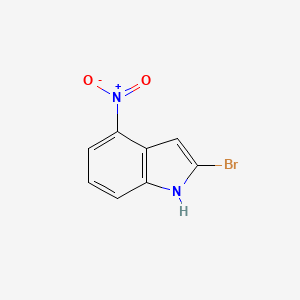

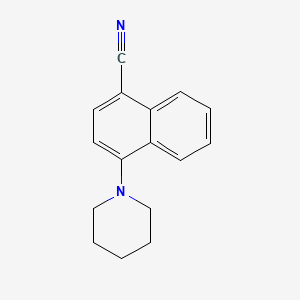
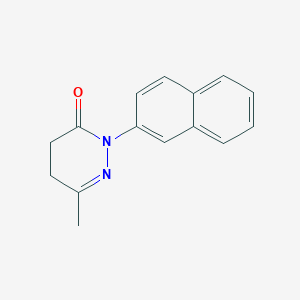

![4-Chloro-2-[(propan-2-yl)oxy]quinolin-6-amine](/img/structure/B11871142.png)

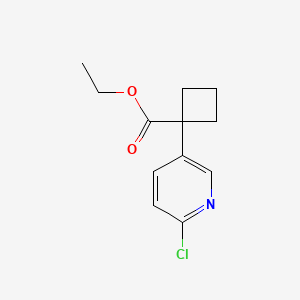
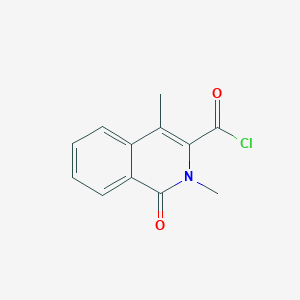
![6-(Bromomethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11871152.png)

